3-Methyl-1-octylpyridin-1-ium
Description
Contextualization within Quaternary Pyridinium (B92312) Salts and Ionic Liquids
3-Methyl-1-octylpyridin-1-ium belongs to the family of quaternary pyridinium salts. These are organic salts composed of a positively charged pyridinium cation, where the nitrogen atom is part of a pyridine (B92270) ring and is bonded to four carbon atoms, and a counter-anion. The defining feature of this compound is its cationic structure, which consists of a pyridine ring substituted with a methyl group at the 3-position and an octyl group attached to the nitrogen atom.
A significant subset of quaternary pyridinium salts, including this compound, are classified as ionic liquids. Ionic liquids are salts that are liquid at or near room temperature (typically below 100°C). This is in contrast to traditional salts which have high melting points. The relatively low melting point of these compounds is attributed to the often-large and asymmetric nature of the cation, which disrupts crystal lattice formation. The properties of ionic liquids, such as their negligible vapor pressure, high thermal stability, and tunable solvating power, make them attractive alternatives to conventional volatile organic solvents. ontosight.airesearchgate.net The specific combination of the 3-methyl-substituted pyridinium cation with an octyl chain in this compound influences its physicochemical properties, such as its hydrophobicity and its interactions with other molecules. researchgate.net
Scope and Significance of Academic Research on this compound
Academic research on this compound and its derivatives has explored its potential in various areas of advanced chemical research. A notable application lies in the field of catalysis. For instance, a derivative of this compound has been incorporated into the structure of an electrostatically enhanced phosphoric acid catalyst. This catalyst, featuring two positively charged N-octylpyridinium centers, has demonstrated enhanced reactivity and enantioselectivity in asymmetric Friedel–Crafts alkylations of indoles with trans-β-nitrostyrenes. This highlights the role of the this compound moiety in creating a specific steric and electronic environment conducive to asymmetric transformations.
Furthermore, research into pyridinium-based ionic liquids, in general, has shown their utility as media for various catalytic reactions, including palladium-catalyzed cross-coupling reactions like the Heck and Suzuki reactions. scielo.br The choice of the cation and anion in the ionic liquid can significantly influence the catalytic activity and selectivity of these reactions. While much of this research is broad, the findings provide a strong basis for the specific investigation and application of this compound in these and other catalytic systems. The presence of the octyl chain and the methyl group on the pyridinium ring can be tuned to optimize solubility and interaction with reactants and catalysts.
Chemical Identity and Variants
The chemical identity of this compound is defined by its cationic structure. However, as an ionic compound, it can be paired with various anions, leading to a range of salts with different properties. The choice of the anion can significantly impact the salt's melting point, viscosity, density, and solubility. Below is a table detailing some of the common variants of this compound found in chemical literature and supplier databases.
| Cation Name | Anion | Molecular Formula | CAS Number |
| This compound | Bromide | C14H24BrN | 872672-72-5 |
| This compound | Chloride | C14H24ClN | 864461-36-9 |
| This compound | Hexafluorophosphate(V) | C14H24F6NP | 888974-75-2 |
| This compound | Iodide | C14H24IN | 258279-32-2 |
| This compound | Bis((trifluoromethyl)sulfonyl)amide | C16H24F6N2O4S2 | 712355-02-7 |
Physicochemical Properties
The utility of this compound in research and potential industrial applications is largely determined by its physicochemical properties. These properties are influenced by both the cation and the associated anion. Research on pyridinium-based ionic liquids has provided insights into their thermal stability, density, and viscosity.
A study on N-octyl-3-methylpyridinium tetrafluoroborate (B81430) reported on its density, speed of sound, refractive index, and viscosity over a range of temperatures. researchgate.net For instance, the density of pyridinium-based ionic liquids generally decreases with an increase in temperature. The viscosity of these ionic liquids is also temperature-dependent, decreasing as the temperature rises.
The thermal stability of pyridinium ionic liquids is another crucial factor. Research has shown that the decomposition temperature of these salts is influenced by the nature of the anion. For example, a study on various 1-octylpyridinium (B14679969) salts indicated that the onset decomposition temperature for 1-octyl-3-methylpyridinium tetrafluoroborate is 310 °C. osti.gov
The following table summarizes some of the reported physicochemical data for a representative this compound salt.
| Property | Value | Anion |
| Molecular Weight | 286.25 g/mol | Bromide |
| Molecular Weight | 341.26 g/mol | Iodide |
| Onset Decomposition Temperature | 310 °C | Tetrafluoroborate osti.gov |
Synthesis and Characterization
The synthesis of this compound salts typically follows the general procedure for the preparation of N-alkylpyridinium halides. This involves the quaternization of the corresponding pyridine derivative with an alkyl halide. Specifically, 3-methylpyridine (B133936) is reacted with a 1-halo-octane (e.g., 1-bromooctane (B94149) or 1-iodooctane).
A general synthetic approach involves reacting 3-methylpyridine with an excess of the appropriate octyl halide, often in a solvent or neat, and heating the mixture to drive the reaction to completion. The resulting salt can then be purified by recrystallization or by washing with a suitable solvent to remove unreacted starting materials.
For example, the synthesis of 1-octylpyridinium bromide has been achieved by reacting pyridine with 1-bromooctane. A similar procedure can be applied for this compound bromide, where 3-methylpyridine is used instead of pyridine. The reaction of 3-methylpyridine with 1-bromooctane would yield this compound bromide.
Characterization of the synthesized this compound salts is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the cation, showing the characteristic signals for the methyl and octyl groups, as well as the protons on the pyridinium ring.
Mass Spectrometry (MS): Mass spectrometry can be used to determine the mass of the cation, further confirming its identity.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
Applications in Advanced Chemical Research
The unique properties of this compound and its derivatives make them valuable in various areas of advanced chemical research, particularly in catalysis.
As mentioned earlier, a significant application is in the design of specialized catalysts. In a study on electrostatically enhanced phosphoric acids, a chiral catalyst incorporating two this compound moieties was synthesized. This catalyst was employed in the asymmetric Friedel–Crafts alkylation of indole (B1671886) with trans-β-nitrostyrene. The presence of the charged pyridinium groups was found to enhance the catalytic activity and stereoselectivity of the reaction.
The broader class of pyridinium-based ionic liquids has been extensively studied as media for various transition metal-catalyzed reactions. These reactions include important carbon-carbon bond-forming reactions such as the Heck, Suzuki, and Stille cross-coupling reactions. scielo.br The use of ionic liquids as solvents in these reactions offers several advantages, including enhanced catalyst stability, ease of product separation, and potential for catalyst recycling. The specific structure of the this compound cation, with its combination of aromatic and aliphatic components, can be beneficial in solubilizing both the catalyst and the organic substrates, thereby facilitating the reaction.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-octylpyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N/c1-3-4-5-6-7-8-11-15-12-9-10-14(2)13-15/h9-10,12-13H,3-8,11H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFZRVATGMEQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+]1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586951 | |
| Record name | 3-Methyl-1-octylpyridin-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712355-01-6 | |
| Record name | 3-Methyl-1-octylpyridin-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methyl 1 Octylpyridin 1 Ium
Quaternization Reactions of Substituted Pyridines
The cornerstone of 3-Methyl-1-octylpyridin-1-ium synthesis lies in the quaternization of the nitrogen atom within the 3-methylpyridine (B133936) (also known as 3-picoline) ring. This reaction, a specific example of the Menschutkin reaction, involves the nucleophilic attack of the pyridine (B92270) nitrogen on an electrophilic carbon atom of an alkylating agent. This process results in the formation of a positively charged pyridinium (B92312) cation.
Alkylation Reactions with Octyl Halides
The most direct and commonly employed method for the synthesis of the this compound cation is the N-alkylation of 3-methylpyridine with an octyl halide. quimicaorganica.org This is a bimolecular nucleophilic substitution (SN2) reaction where the nitrogen atom of the 3-methylpyridine acts as the nucleophile and the octyl halide serves as the electrophile.
The general reaction scheme is as follows:
Figure 1. General reaction for the alkylation of 3-methylpyridine with an octyl halide (X = Br, I, Cl).
1-bromooctane (B94149) is a frequently used octyl halide for this purpose due to its optimal reactivity; 1-iodooctane (B127717) is more reactive but also more expensive, while 1-chlorooctane (B87089) is less reactive and may require more forcing reaction conditions. The reaction is typically carried out by heating a mixture of 3-methylpyridine and the octyl halide, often in a suitable solvent, to facilitate the reaction and control the temperature.
A representative laboratory-scale procedure involves refluxing 3-methylpyridine with a slight excess of 1-bromooctane in a solvent such as ethanol (B145695). nih.gov The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the resulting pyridinium salt often precipitates from the reaction mixture upon cooling or can be isolated by removing the solvent under reduced pressure.
| Reactant | Molar Ratio | Role |
| 3-Methylpyridine | 1.0 | Nucleophile |
| 1-Bromooctane | 1.0 - 1.4 | Alkylating Agent |
| Ethanol | - | Solvent |
Table 1. Typical reactants and their roles in the synthesis of 3-Methyl-1-octylpyridinium bromide.
Optimization of Solvent Systems and Reaction Conditions in this compound Synthesis
The efficiency of the quaternization reaction to produce this compound can be significantly influenced by the choice of solvent and the reaction conditions. The optimization of these parameters is crucial for achieving high yields, minimizing reaction times, and simplifying product isolation.
Solvent Effects: The choice of solvent plays a critical role in SN2 reactions. Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are known to accelerate these reactions by solvating the cation while leaving the nucleophile relatively free to react. However, for the synthesis of pyridinium salts, the reaction is often carried out in polar protic solvents like ethanol or even neat (without a solvent), especially on an industrial scale. The use of ethanol offers a good balance of reactant solubility and ease of removal after the reaction. nih.gov
Temperature and Reaction Time: The rate of the quaternization reaction is temperature-dependent. Higher temperatures generally lead to faster reaction rates. A common practice is to heat the reaction mixture at reflux for a specified period. For the reaction between 3-methylpyridine and 1-bromooctane, refluxing for 24 to 48 hours is often sufficient to achieve a high conversion. ias.ac.in However, excessively high temperatures can lead to side reactions and decomposition of the product.
Stoichiometry of Reactants: The molar ratio of the reactants can also be optimized. Using a slight excess of the alkylating agent (e.g., 1.1 to 1.4 equivalents of 1-bromooctane) can help to ensure the complete conversion of the 3-methylpyridine. nih.gov
| Parameter | Condition | Rationale |
| Solvent | Ethanol, Acetonitrile, Neat | Balances solubility, reaction rate, and ease of removal. |
| Temperature | Reflux | Increases reaction rate to achieve completion in a reasonable timeframe. |
| Time | 24 - 48 hours | Allows for high conversion of the starting materials. |
| Reactant Ratio | Slight excess of octyl halide | Drives the reaction to completion. |
Table 2. Optimized reaction conditions for the synthesis of 3-Methyl-1-octylpyridinium bromide.
Counteranion Exchange Strategies for this compound Derivatives
While the direct alkylation of 3-methylpyridine with an octyl halide yields a this compound salt with a halide counteranion (e.g., bromide), it is often desirable to prepare derivatives with different anions. The choice of the anion can significantly influence the physicochemical properties of the ionic liquid, such as its melting point, viscosity, solubility, and thermal stability. Counteranion exchange, or metathesis, is a versatile strategy to achieve this.
The general principle of counteranion exchange involves reacting the initially synthesized this compound halide with a salt containing the desired anion. The reaction is typically driven by the formation of an insoluble salt that can be easily removed by filtration, or by using a large excess of the anion exchange reagent.
A common approach involves dissolving the this compound bromide in a suitable solvent, such as water or a lower alcohol, and then adding a salt of the desired anion (e.g., sodium tetrafluoroborate (B81430), lithium bis(trifluoromethylsulfonyl)imide).
For instance, to prepare this compound tetrafluoroborate, the corresponding bromide salt can be reacted with a tetrafluoroborate salt like sodium tetrafluoroborate (NaBF4) or tetrafluoroboric acid (HBF4). If the resulting sodium bromide is insoluble in the reaction medium, it can be filtered off. Alternatively, if the product ionic liquid is hydrophobic, it will form a separate phase from the aqueous solution containing the halide salt, allowing for separation by decantation.
| Initial Anion | Exchange Reagent | Target Anion |
| Bromide (Br⁻) | Sodium tetrafluoroborate (NaBF₄) | Tetrafluoroborate (BF₄⁻) |
| Bromide (Br⁻) | Lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂) | Bis(trifluoromethylsulfonyl)imide (NTf₂⁻) |
| Bromide (Br⁻) | Silver nitrate (B79036) (AgNO₃) | Nitrate (NO₃⁻) |
Table 3. Examples of counteranion exchange reactions for this compound derivatives.
Purification and Isolation Techniques for Research-Grade this compound
Obtaining research-grade this compound and its derivatives requires meticulous purification to remove unreacted starting materials, by-products, and residual solvents. The purity of the ionic liquid is critical as even small amounts of impurities can significantly affect its physical and chemical properties.
Following the quaternization reaction, the crude product is often a solid or a viscous oil. A common initial purification step involves washing the crude product with a non-polar solvent, such as diethyl ether or ethyl acetate, to remove unreacted 3-methylpyridine and 1-bromooctane. nih.govias.ac.in The ionic liquid, being a salt, is typically insoluble in these solvents.
For solid pyridinium salts, recrystallization is a powerful purification technique. The choice of solvent is crucial: the ideal solvent should dissolve the ionic liquid at an elevated temperature but not at room temperature, while the impurities should remain soluble at all temperatures. Common recrystallization solvents for pyridinium salts include ethanol, acetone, and mixtures of solvents like ethanol/ether or acetonitrile/ether. nih.gov
After counteranion exchange, if the resulting ionic liquid is hydrophobic and immiscible with water, it can be washed repeatedly with deionized water to remove any remaining inorganic salts.
Finally, to remove any residual volatile impurities and solvents, the purified ionic liquid is typically dried under high vacuum for an extended period, often with gentle heating. The purity of the final product is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), which can verify the structure of the cation and detect any organic impurities, and elemental analysis to confirm the elemental composition. High-performance liquid chromatography (HPLC) can also be employed to assess the purity of the synthesized ionic liquid. nih.gov
| Purification Step | Technique | Purpose |
| Initial Washing | Washing with diethyl ether or ethyl acetate | Removal of unreacted starting materials. |
| Solid Purification | Recrystallization from ethanol or acetone | Removal of by-products and other impurities. |
| Post-Metathesis | Washing with deionized water | Removal of inorganic salts. |
| Final Drying | Drying under high vacuum | Removal of residual solvents and water. |
| Purity Analysis | NMR, Elemental Analysis, HPLC | Confirmation of structure and purity. |
Table 4. Summary of purification and isolation techniques for research-grade this compound.
Advanced Spectroscopic and Analytical Characterization Techniques for Research on 3 Methyl 1 Octylpyridin 1 Ium
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 3-Methyl-1-octylpyridin-1-ium. By probing the magnetic properties of atomic nuclei, NMR provides unambiguous evidence of the compound's covalent framework.
¹H NMR and ¹³C NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the presence and connectivity of the pyridinium (B92312) ring, the methyl group, and the octyl chain.
In a typical ¹H NMR spectrum of this compound, the protons on the pyridinium ring are expected to appear in the downfield region, typically between 7.5 and 9.5 ppm. This significant downfield shift is a direct consequence of the deshielding effect caused by the positive charge on the aromatic ring. The protons of the octyl chain's methylene groups adjacent to the nitrogen atom also experience a downfield shift, usually appearing in the range of 4.0 to 4.5 ppm. The remaining methylene protons of the octyl chain will resonate further upfield, typically between 1.2 and 1.8 ppm, while the terminal methyl group of the octyl chain will exhibit a characteristic triplet at approximately 0.8 to 0.9 ppm. The methyl group attached to the pyridinium ring will present as a singlet in the region of 2.4 to 2.6 ppm.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridinium ring are typically observed in the range of 125 to 150 ppm. The carbon of the methylene group of the octyl chain bonded to the nitrogen atom is found around 60 ppm. The carbons of the other methylene groups of the octyl chain resonate between 20 and 35 ppm, and the terminal methyl carbon of the octyl chain appears at approximately 14 ppm. The methyl group attached to the pyridinium ring will have a chemical shift in the range of 18 to 22 ppm.
| ¹H NMR Chemical Shift (ppm) | Assignment | ¹³C NMR Chemical Shift (ppm) | Assignment |
| ~8.5-9.0 | Pyridinium ring protons | ~145-150 | Pyridinium ring carbons (C2, C6) |
| ~7.8-8.2 | Pyridinium ring protons | ~140-145 | Pyridinium ring carbon (C4) |
| ~4.5-4.8 | N-CH₂ (octyl) | ~128-135 | Pyridinium ring carbons (C3, C5) |
| ~2.5 | Pyridinium-CH₃ | ~60-65 | N-CH₂ (octyl) |
| ~1.8-2.0 | N-CH₂-CH₂ (octyl) | ~31-33 | Octyl chain carbons |
| ~1.2-1.4 | Octyl chain -(CH₂)₅- | ~28-30 | Octyl chain carbons |
| ~0.9 | Octyl-CH₃ | ~22-24 | Octyl chain carbons |
| ~18-20 | Pyridinium-CH₃ | ||
| ~14 | Octyl-CH₃ |
Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.
Two-Dimensional NMR Methodologies for Complex this compound Systems
For unambiguous assignment of all proton and carbon signals, especially in more complex systems or when dealing with potential impurities, two-dimensional (2D) NMR techniques are invaluable. Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, allowing for the tracing of the connectivity within the octyl chain and the pyridinium ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the attachment of the octyl chain and the methyl group to the pyridinium ring.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the chemical bonds within this compound. The resulting spectrum is a unique molecular fingerprint, with specific absorption bands corresponding to different functional groups.
The FT-IR spectrum of this compound will exhibit characteristic peaks that confirm its structure. The aromatic C-H stretching vibrations of the pyridinium ring are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the octyl and methyl groups appear as strong bands in the 2850-2960 cm⁻¹ range. The C=C and C=N stretching vibrations of the pyridinium ring are expected to produce a series of bands between 1450 and 1650 cm⁻¹. The C-H bending vibrations of the alkyl groups will be present in the 1375-1465 cm⁻¹ region. The presence of these characteristic absorption bands provides strong evidence for the successful synthesis of the this compound cation.
| Vibrational Frequency (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H Stretch (Pyridinium) |
| 2960-2850 | Aliphatic C-H Stretch (Octyl & Methyl) |
| 1650-1450 | C=C and C=N Stretch (Pyridinium Ring) |
| 1465-1375 | Aliphatic C-H Bend (Octyl & Methyl) |
Mass Spectrometry for Molecular Ion Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to obtain information about its elemental composition.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is particularly well-suited for the analysis of ionic liquids like this compound. This soft ionization technique allows for the direct observation of the intact cation. The high-resolution capability of the instrument enables the determination of the exact mass of the this compound cation with high precision. This precise mass measurement is then used to calculate the elemental formula, providing definitive confirmation of the compound's identity and elemental composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is instrumental in assessing the purity of synthesized this compound. The LC system separates the target compound from any unreacted starting materials, byproducts, or other impurities. The mass spectrometer then detects and identifies each separated component based on its mass-to-charge ratio. This allows for the quantification of the purity of the ionic liquid and the identification of any contaminants present, which is crucial for quality control and for understanding the influence of impurities on the material's properties.
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are fundamental in the analytical workflow of this compound, enabling researchers to ensure the quality and purity of the synthesized compound. The inherent ionic nature and potential for interaction with various stationary phases make liquid chromatography particularly well-suited for its analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyridinium salts, including this compound. The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation.
Reversed-phase HPLC is a commonly employed mode for the analysis of N-alkylpyridinium salts. In a study analyzing a homologous series of these compounds, from C8 to C20 alkyl chains, a newly developed HPLC method successfully distinguished between the different analogues. It was observed that the C8 derivative, this compound, exhibited the shortest retention time, a characteristic that is inversely proportional to the alkyl chain length in this class of compounds under typical reversed-phase conditions. nih.govsemanticscholar.org The separation of such ionic compounds on reversed-phase columns often necessitates the use of an ion-pairing agent in the mobile phase to improve peak shape and retention. nih.gov
For the purity determination of pyridinium chloride, a related compound, HPLC has been successfully utilized, demonstrating its capability in assessing the purity of these salts. avantorsciences.com The selection of the stationary phase is critical; while traditional C18 columns are widely used, other phases like those with polar-embedded groups can offer alternative selectivity for highly polar ionic liquids. mdpi.com The aromatic pyridinium ring can also engage in π-π interactions with specific stationary phases, which can be exploited to enhance retention and separation. mdpi.com
A typical HPLC setup for the analysis of pyridinium salts might involve the following components and parameters:
| Parameter | Example Condition |
| Stationary Phase | Reversed-Phase C18 or C8 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with an ion-pairing agent (e.g., trifluoroacetic acid) or buffer (e.g., ammonium (B1175870) acetate) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis Detector (typically at a wavelength around 254 nm) |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
This table represents a generalized set of conditions and may require optimization for the specific analysis of this compound.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and increased sensitivity. This is achieved through the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures.
While specific UPLC methods dedicated solely to this compound are not extensively detailed in publicly available literature, the principles of UPLC are highly applicable to its analysis. The enhanced resolving power of UPLC is particularly advantageous for separating the main compound from closely related impurities that may not be resolved by conventional HPLC. This is crucial for accurate purity determination.
The transition from HPLC to UPLC methods for ionic liquid analysis is a logical step for improving analytical efficiency and data quality. A UPLC system would allow for more rapid method development and higher sample throughput, which is beneficial in research and quality control environments. The fundamental principles of separation, such as mobile and stationary phase selection, remain similar to HPLC, but with adjustments to flow rates and gradient profiles to accommodate the smaller particle size and column dimensions.
A hypothetical UPLC method for this compound could be configured as follows, building upon established HPLC principles for similar compounds:
| Parameter | Example Condition |
| Stationary Phase | Acquity BEH C18 or equivalent sub-2 µm particle column |
| Mobile Phase | A gradient of acetonitrile and water with a low concentration of an acid modifier like formic acid |
| Flow Rate | 0.3 - 0.6 mL/min |
| Detection | UV-Vis or Photodiode Array (PDA) Detector; Mass Spectrometry (MS) for structural confirmation |
| Temperature | Controlled, often slightly elevated (e.g., 40-50 °C) to reduce viscosity |
This table provides a prospective set of UPLC conditions that would likely be a starting point for the method development for this compound analysis.
The coupling of UPLC with mass spectrometry (UPLC-MS) would provide an even more powerful analytical tool, offering not only separation and quantification but also mass confirmation of the parent compound and identification of unknown impurities.
Physicochemical Investigations of 3 Methyl 1 Octylpyridin 1 Ium in Research Contexts
Solution-Phase Behavior and Aggregation Phenomena
The solution-phase behavior of 3-Methyl-1-octylpyridin-1-ium is dictated by its amphiphilic nature, possessing a charged, polar pyridinium (B92312) headgroup and a nonpolar octyl aliphatic tail. This molecular structure drives its tendency to self-assemble in solution, forming organized aggregates to minimize unfavorable interactions between the hydrophobic tail and the bulk solvent.
Micelle Formation and Supramolecular Assembly Studies
The CMC is a key parameter characterizing the efficiency of a surfactant. It is influenced by factors such as the length of the alkyl chain, the nature of the counter-ion, temperature, and the presence of any additives. For homologous series of N-alkylpyridinium halides, a well-established linear relationship exists between the logarithm of the CMC and the number of carbon atoms in the alkyl chain, known as the Stauff-Klevens rule. researchgate.net As the alkyl chain length increases, the hydrophobicity of the cation increases, leading to a lower CMC value, indicating that micellization occurs at a lower concentration. researchgate.netresearchgate.net The CMC values for various alkylpyridinium bromides demonstrate this trend clearly.
| Compound | Number of Carbons in Alkyl Chain (nc) | CMC (mol dm-3) |
|---|---|---|
| Decylpyridinium Bromide | 10 | 0.0177 |
| Dodecylpyridinium Bromide | 12 | 0.0046 |
| Tetradecylpyridinium Bromide | 14 | 0.0012 |
| Hexadecylpyridinium Bromide | 16 | 0.00033 |
Data sourced from multiple literature values compiled by research studies. researchgate.net
Intermolecular Interactions in Aqueous and Organic Media
The interactions of this compound with solvent molecules are complex and determine its solubility and bulk properties. These interactions are primarily governed by hydrogen bonding and van der Waals forces. The specific nature of the interaction depends heavily on the solvent (whether aqueous or organic) and the associated anion. ua.ptnih.gov
In organic media, the nature of the interactions changes. In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), strong hydrogen bonds can form between the C-H groups of the pyridinium ring and the sulfoxide oxygen atom (C–H···O═S). acs.org These specific interactions can be strong enough to weaken the intrinsic hydrogen bonds between the cation and anion of the ionic liquid. acs.org In nonpolar aromatic solvents like toluene (B28343), the interactions are primarily of the C–H···π type, where the hydrogen atoms on the pyridinium ring interact with the electron-rich π system of the toluene ring. rsc.org The long octyl chain primarily engages in weaker, non-specific van der Waals interactions with organic solvent molecules.
Electrochemical Properties and Performance of this compound-Based Systems
Ionic liquids based on the this compound cation are of significant interest for electrochemical applications due to their potential for high ionic conductivity, wide electrochemical windows, and thermal stability. researchgate.netmdpi.com
Ionic Conductivity Studies
Ionic conductivity is a measure of a material's ability to conduct electricity via ionic motion, a critical property for electrolytes in devices like batteries and capacitors. mdpi.com For ionic liquids, conductivity is a function of ion mobility and the concentration of charge carriers. The conductivity of this compound salts is influenced by the size and mobility of both the cation and its counter-anion, as well as by the system's viscosity and temperature. researchgate.net
The temperature dependence of ionic conductivity in many pyridinium-based ionic liquids, including 1-octyl-3-methylpyridinium tetrafluoroborate (B81430), does not follow a simple Arrhenius relationship. researchgate.net Instead, it is often better described by the Vogel–Fulcher–Tammann (VFT) equation, which accounts for the coupling of ion transport with the viscous flow of the liquid. This non-Arrhenius behavior is typical for glass-forming liquids. researchgate.net The relationship between conductivity and viscosity can be further analyzed using Walden plots, which help to classify the "ionicity" of the liquid. Ionic liquids based on methyl-substituted pyridinium cations have been shown to behave as good ionic conductors, approaching the behavior of ideal electrolytes. researchgate.net
| Ionic Liquid | Conductivity (mS/cm) | Conditions |
|---|---|---|
| 1-Butyl-3-methylimidazolium tetrafluoroborate [BMIM][BF4] | ~3 | Room Temperature |
| 1-Methyl-3-octylimidazolium tetrafluoroborate [OMIM][BF4] | 0.43 | Not Specified |
Data provides context on the typical conductivity range for similar ionic liquids. mdpi.comsigmaaldrich.com
Electrode Interface Dynamics and Charge Transfer Processes
The interface between an electrode and an ionic liquid electrolyte is fundamentally different from the interface with traditional aqueous electrolytes. nih.govdeakin.edu.au When a potential is applied, the this compound cations and their associated anions form a highly structured electrical double layer (EDL) at the electrode surface. tandfonline.com This EDL is not a simple, diffuse layer but often consists of multiple, alternating layers of cations and anions that extend several nanometers into the bulk liquid. nih.gov
The structure of this interfacial layer is highly dependent on the applied potential, the electrode material, and the specific ions involved. The orientation of the non-spherical this compound cation at the interface can change with the electrode's surface charge, influencing the EDL's capacitance and charge storage capability. Charge transfer processes, such as redox reactions, must occur across this structured and dense interfacial region. The rate of these processes can be limited by the slow dynamics of ion rearrangement within the EDL and the mass transport of electroactive species to the electrode surface. nih.gov
Voltammetric and Impedance Spectroscopy Methodologies in Research Systems
Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are powerful techniques used to investigate the electrochemical behavior of systems containing this compound.
Cyclic Voltammetry is used to determine the electrochemical stability window (ESW) of the ionic liquid, which defines the potential range where the electrolyte is stable and does not undergo oxidation or reduction. mdpi.com A wide ESW is a desirable property for high-voltage electrochemical devices. CV can also be used to study the kinetics of redox reactions occurring at the electrode surface within the ionic liquid medium. researchgate.net
Electrochemical Impedance Spectroscopy probes the response of the electrochemical cell to a small, sinusoidal AC potential perturbation over a wide range of frequencies. The resulting impedance spectrum provides detailed information about the various processes occurring at the electrode-electrolyte interface. d-nb.info Analysis of EIS data can distinguish between different physical phenomena, such as the bulk electrolyte resistance, the capacitance of the electrical double layer, and the charge-transfer resistance associated with Faradaic reactions. nih.govd-nb.info This allows for a quantitative characterization of the interfacial dynamics and the performance-limiting steps in an electrochemical system.
Applications of 3 Methyl 1 Octylpyridin 1 Ium in Chemical Reactions and Processes
Catalytic Roles and Mechanisms
The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction used to attach alkyl substituents to aromatic rings. beilstein-journals.orgresearchgate.net The development of asymmetric versions of this reaction, which control the stereochemistry of the product, is a significant goal in organic synthesis. beilstein-journals.orgmdpi.com While a wide array of catalysts, including Lewis acids like aluminum chloride (AlCl₃), tin chloride (SnCl₄), and various metal triflates, have been traditionally employed, modern approaches often focus on developing more environmentally benign and selective catalytic systems. beilstein-journals.orgresearchgate.net
Ionic liquids are explored in this context for their ability to serve as catalyst-immobilizing phases or even as catalysts themselves. Although specific research detailing the use of 3-Methyl-1-octylpyridin-1-ium as a primary catalyst for asymmetric Friedel-Crafts reactions is not extensively documented, its properties as a pyridinium (B92312) salt are relevant. Protic pyridinium-based ionic liquids can function as Brønsted acid catalysts, which are known to promote Friedel-Crafts-type reactions. ionike.com The mechanism would involve the protonation of an electrophile, such as an alcohol or alkene, to generate a carbocation, which is then attacked by the nucleophilic arene. The chirality, if present in a modified version of the ionic liquid, could influence the stereochemical outcome of the reaction.
Table 1: Comparison of Catalyst Types in Friedel-Crafts Alkylations
| Catalyst Type | Examples | Role/Mechanism | Typical Conditions |
|---|---|---|---|
| Lewis Acids | AlCl₃, FeCl₃, Yb(OTf)₃ | Coordination with the electrophile to increase its reactivity. | Often stoichiometric amounts, anhydrous conditions. beilstein-journals.org |
| Brønsted Acids | H₂SO₄, Imidodiphosphorimidates | Protonation of the alkylating agent to form a carbocation. | Catalytic amounts, can be used with alcohols as precursors. |
| Ionic Liquids | Protic Pyridinium Salts | Can act as Brønsted acid catalysts and as a recyclable reaction medium. ionike.com | Mild conditions, potential for catalyst reuse. |
The pyridinium core of this compound is structurally analogous to the nicotinamide (B372718) ring in the biological redox cofactor nicotinamide adenine (B156593) dinucleotide (NAD⁺). sci-hub.se This structural similarity allows pyridinium salts to function as mimics of NAD⁺ in synthetic redox reactions, participating in the transfer of hydride ions (a proton and two electrons). sci-hub.sedigitellinc.com
In a catalytic cycle, the pyridinium cation can accept a hydride from a reducing agent to form the corresponding 1,4-dihydropyridine (B1200194) derivative, a molecule structurally similar to the reduced form, NADH. digitellinc.com This reduced form can then donate a hydride to a substrate, effecting its reduction, and in the process, the pyridinium cation is regenerated. This biomimetic approach is particularly valuable for the reduction of activated C=C, C=O, and C=N double bonds. The redox properties of pyridinium salts have been increasingly utilized with the rise of photoredox and transition metal catalysis, which provide mild conditions for generating the necessary radical intermediates for these transformations. sci-hub.sersc.org
The general mechanism can be summarized as:
Reduction: this compound + [H⁻] → 3-Methyl-1-octyl-1,4-dihydropyridine
Oxidation: 3-Methyl-1-octyl-1,4-dihydropyridine + Substrate → this compound + Reduced Substrate
Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. princeton.edu Quaternary ammonium (B1175870) salts, such as this compound, are classic examples of phase transfer catalysts. researchgate.netnih.gov
The mechanism relies on the amphiphilic nature of the catalyst. The positively charged pyridinium head is hydrophilic, allowing it to interact with anions in the aqueous phase. The long, nonpolar octyl tail is lipophilic, which grants the ion pair solubility in the organic phase. nih.gov
The catalytic cycle for a typical nucleophilic substitution can be described as follows:
Anion Exchange: The catalyst cation (Q⁺), this compound, pairs with an anionic nucleophile (Nu⁻) from the aqueous phase, forming an ion pair [Q⁺Nu⁻].
Phase Transfer: The lipophilic nature of the octyl chain pulls the [Q⁺Nu⁻] ion pair across the phase boundary into the organic phase.
Reaction: In the organic phase, the "naked" and highly reactive nucleophile attacks the organic substrate (R-X), forming the product (R-Nu) and releasing the leaving group (X⁻).
Catalyst Regeneration: The catalyst cation pairs with the leaving group to form [Q⁺X⁻], which then migrates back to the aqueous phase to restart the cycle.
This process avoids the need for expensive aprotic polar solvents and allows reactions to proceed under milder conditions. princeton.edu The efficiency of this compound in such a role would be dependent on factors like stirring rate, concentration, and the specific ions being transferred. princeton.edu
Role as Reaction Media and Solvents
Beyond its catalytic potential, this compound is a representative of the ionic liquid class of solvents, often termed "green solvents" due to their negligible vapor pressure, high thermal stability, and potential for recyclability. ionike.comdigitallibrary.co.in
As a reaction medium, this compound offers a unique environment that can influence reaction pathways and rates. Unlike conventional molecular solvents, ionic liquids are composed entirely of ions, creating a highly polar and structured medium. This can enhance the solubility of polar reagents and catalysts. Protic pyridinium ionic liquids have been successfully employed as both the solvent and acid catalyst in reactions like the esterification of olefins and the tert-butylation of phenol. ionike.com Their use can simplify product isolation, as many organic products are immiscible with the ionic liquid and can be separated by simple decantation or extraction. Furthermore, the non-volatile nature of ionic liquids reduces the release of volatile organic compounds (VOCs) into the atmosphere. digitallibrary.co.in
Table 2: Properties and Applications of Pyridinium Ionic Liquids as Solvents
| Property | Description | Implication in Organic Synthesis |
|---|---|---|
| Negligible Vapor Pressure | Does not evaporate easily. | Reduces air pollution (VOCs) and solvent loss. |
| High Thermal Stability | Stable over a wide range of temperatures. | Allows for a wider operating temperature window for reactions. |
| Tunable Polarity/Solubility | Properties can be altered by changing the cation or anion. | Can be designed to dissolve specific reactants and catalysts. |
| Potential for Recyclability | Can often be separated from products and reused. | Contributes to more sustainable and cost-effective processes. ionike.comdigitallibrary.co.in |
The distinct phase behavior of ionic liquids makes them promising candidates for liquid-liquid extraction processes. The dual character of this compound, with its polar pyridinium head and nonpolar octyl tail, allows it to act as an extractant for various compounds, including metal ions and organic molecules, from aqueous solutions. For instance, other long-chain alkyl-substituted pyridine (B92270) derivatives have demonstrated effectiveness in extracting metal ions like lead(II) from aqueous media. researchgate.net The mechanism involves the formation of a complex between the target species and the ionic liquid, which is then partitioned into the ionic liquid phase or a separate organic phase. This application is crucial for processes such as hydrometallurgy, waste treatment, and the purification of fine chemicals.
Integration into Advanced Materials Science Research
Applications in Organic Electronic Devices (e.g., Photovoltaics)
There is no specific data available in scientific literature detailing the application of this compound in organic electronic devices, including photovoltaics. Research in the field of organic electronics often explores the use of various ionic liquids as interface layers, electrolytes, or additives to enhance device performance and stability. Pyridinium-based ionic liquids, in general, are investigated for these purposes due to their electrochemical properties. However, studies specifically evaluating the performance metrics of this compound in such devices have not been published.
The table below summarizes the typical roles of ionic liquids in organic electronic devices, though it is important to note that this information is based on the general class of compounds and not specifically on this compound.
| Role in Organic Electronic Devices | Potential Function of Ionic Liquids |
| Interfacial Layer | Modify electrode work function, improve charge injection/extraction, and reduce interfacial recombination. |
| Electrolyte | Provide ionic conductivity in devices like light-emitting electrochemical cells (LECs) and supercapacitors. |
| Additive in Active Layer | Influence the morphology and electronic properties of the active layer in organic photovoltaics (OPVs). |
| Solvent for Processing | Act as a non-volatile and "green" solvent for the deposition of device layers. |
This table represents potential applications of ionic liquids in general and does not reflect documented applications of this compound.
Computational and Theoretical Studies on 3 Methyl 1 Octylpyridin 1 Ium
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of ionic liquids at the molecular level. These methods are used to determine the geometric and electronic structures of the constituent ions. For pyridinium-based ionic liquids, such calculations have been employed to analyze the effects of different anions and alkyl chain substitutions on the cation's properties researchgate.netresearchgate.net.
Frontier Molecular Orbital (FMO) theory is crucial for explaining the reactivity of molecules. irjweb.comresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comresearchgate.net A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests high reactivity. irjweb.comwuxibiology.com These energies can be calculated using DFT methods. schrodinger.com However, specific calculated values for the HOMO energy, LUMO energy, and the resulting energy gap for 3-Methyl-1-octylpyridin-1-ium are not available in the reviewed scientific literature.
Derived from the HOMO and LUMO energies, global and local reactivity descriptors provide a quantitative measure of a molecule's reactivity. chemrxiv.orgmdpi.com
Global Descriptors : These describe the reactivity of the molecule as a whole.
Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. irjweb.com Softness is the reciprocal of hardness; thus, a "soft" molecule is more reactive. irjweb.com
Electrophilicity (ω) : This index measures the propensity of a species to accept electrons.
Local Descriptors : These identify the most reactive sites within a molecule.
Fukui Functions (f(r)) : The Fukui function is used to determine the sites in a molecule that are most susceptible to nucleophilic or electrophilic attack. chemrxiv.orgyoutube.com It helps pinpoint which atoms are most likely to donate or accept electrons.
These descriptors are powerful tools in conceptual DFT for predicting chemical behavior. chemrxiv.org While the theoretical framework for these calculations is well-established, specific values for hardness, softness, electrophilicity, and Fukui function analyses for this compound have not been reported in the available literature.
Molecular Dynamics (MD) Simulations for Solvation and Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time, providing a detailed view of the structure and dynamics of liquids. mdpi.compitt.edumdpi.com For pyridinium-based ionic liquids, MD simulations have been instrumental in understanding their bulk properties and solvation behavior. acs.org
Studies on closely related compounds, such as 1-n-octyl-3-methylpyridinium ([ompy]+) and N-octylpyridinium ([OPy]+), reveal significant insights applicable to this compound. acs.org MD simulations show that these ionic liquids exhibit nanostructured domains, where the nonpolar alkyl chains aggregate to form nonpolar regions within a polar network composed of the pyridinium (B92312) rings and the anions. This structural heterogeneity is a key characteristic of ionic liquids with long alkyl chains.
Simulations also provide information on dynamic properties. For instance, the self-diffusivities of the individual cations and anions can be determined, which are typically in the range of 10⁻¹¹ to 10⁻¹⁰ m²/s. acs.org The solvation dynamics, or how the solvent reorganizes around a solute, can be characterized by at least two time scales: a very fast sub-picosecond component followed by a slower, diffusive regime. arxiv.org MD simulations also help elucidate the impact of water and other cosolvents on the IL's structure and properties. nih.govnih.gov
Structure-Activity/Property Relationship (SAR/SPR) Investigations
Structure-Activity Relationship (SAR) studies are essential for tuning the properties of ionic liquids for specific applications by systematically modifying their molecular structure. nih.gov
The length of the N-alkyl chain is a critical structural feature that significantly influences the physicochemical properties and biological activity of pyridinium-based ionic liquids.
Physicochemical Properties : Increasing the alkyl chain length from shorter chains (e.g., ethyl, butyl) to longer chains like octyl affects various properties.
Microstructure : Longer alkyl chains, such as the octyl group in this compound, enhance the segregation of polar and nonpolar domains within the liquid. researchgate.net This leads to a more defined nanostructure.
Thermophysical Properties : Properties such as density, viscosity, and surface tension are strongly dependent on the alkyl chain length. Generally, viscosity tends to increase with longer chains due to stronger van der Waals interactions between the tails. researchgate.net
Vibrational Spectra : Significant variations in the vibrational spectra of pyridinium-based ILs are observed as the alkyl chain length increases, reflecting changes in the molecular interactions. researchgate.net
Biological Activity : The length of the alkyl chain has been directly correlated with the biological activity of pyridinium salts. Studies on the phytotoxicity of N-alkyl pyridinium bromides on maize seedlings showed that toxicity increases with the length of the alkyl chain. nih.gov The order of toxicity was found to be N-ethyl < N-butyl < N-hexyl < N-octyl pyridinium bromide, indicating that the octyl group imparts a higher level of biological activity, which may be related to its ability to disrupt cell membranes. nih.govresearchgate.net
Impact of Pyridinium Ring Substitution on Reaction Mechanisms
Computational and theoretical studies have elucidated the significant influence of substituent groups on the pyridinium ring on the reaction mechanisms of pyridinium-based ionic liquids. The nature, position, and electronic properties of these substituents can alter the electron density distribution within the ring, thereby affecting the stability of intermediates and transition states, and ultimately dictating the preferred reaction pathway.
In the context of nucleophilic aromatic substitution (SNAr) reactions involving pyridinium cations, the presence of electron-withdrawing or electron-donating groups on the ring is a critical factor. For instance, studies on N-methylpyridinium compounds have shown that the reactivity and the rate-determining step of the mechanism are highly dependent on the substituent. In reactions with piperidine in methanol, a different leaving group order is observed compared to typical SNAr reactions, highlighting a mechanistic shift. The observed reactivity order is 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov This deviation from the usual element effect (F > Cl ≈ Br > I) suggests that the rate-determining step is not the initial nucleophilic addition. nih.gov
Computational models indicate that for substituted N-methylpyridinium ions, the reaction with piperidine proceeds via a mechanism where the rate-determining step involves the deprotonation of the substrate-piperidine addition intermediate. nih.gov This deprotonation is facilitated by a second molecule of piperidine acting as a base. The presence of a strong electron-withdrawing group, such as a cyano group, at the 2- or 4-position significantly enhances the reactivity by stabilizing the negative charge that develops in the transition state of the deprotonation step. nih.gov
For this compound, the methyl group at the 3-position is an electron-donating group. This would be expected to have a different effect compared to electron-withdrawing groups. While specific computational studies on the reaction mechanisms of this particular compound are not widely available, general principles suggest that the electron-donating nature of the methyl group would slightly decrease the electrophilicity of the pyridinium ring, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted pyridinium cation. However, its influence would be less pronounced than that of strongly activating or deactivating groups.
The table below summarizes the general impact of substituent positioning on the reactivity of the pyridinium ring in SNAr reactions, based on established computational and experimental findings for related compounds.
| Substituent Position | General Effect on Electrophilicity | Impact on Nucleophilic Attack |
| 2- (ortho) | Strong influence due to proximity to the nitrogen atom and potential steric hindrance. | Can either accelerate or hinder the reaction depending on the electronic nature of the substituent. |
| 3- (meta) | Moderate influence on the overall electron density of the ring. | Generally has a less direct impact on the reaction center compared to ortho and para positions. |
| 4- (para) | Strong electronic influence on the nitrogen atom through resonance effects. | Electron-withdrawing groups at this position significantly enhance reactivity towards nucleophiles. |
Role of Counteranion in Ionic Liquid Performance
The interaction between the cation and anion in an ionic liquid is not merely electrostatic; the size, shape, and charge distribution of the anion all contribute to the nature of this interaction. researchgate.net For pyridinium-based ionic liquids, the anion can influence the stability and reactivity of the cation.
A molecular dynamics study on pyridinium-based ionic liquids highlighted the difference in performance based on the anion. nih.gov For example, when used as a cosolvent in a methanol-water system to improve the stability of Candida rugosa lipase, pyridinium-based ionic liquids with a bromide (Br⁻) anion showed an increase in the lipase's hydrolytic activity. nih.gov In contrast, those with a tetrafluoroborate (B81430) (BF₄⁻) anion did not exhibit the same beneficial effect. nih.gov Molecular dynamics simulations suggested that the bromide anion was more effective at stabilizing the enzyme compared to the tetrafluoroborate anion. nih.gov
Theoretical calculations can provide insights into the cation-anion interaction energies and their effect on the ionic liquid's properties. For instance, ab initio calculations can be used to understand the magnitude and directionality of these interactions, which in turn helps to explain the observed physicochemical properties. researchgate.net
The performance of an ionic liquid is a direct consequence of the interplay between the cation and the anion. The table below outlines the general influence of different types of anions on the properties of ionic liquids, which would be applicable to this compound.
| Anion Type | Typical Characteristics | Impact on Ionic Liquid Performance |
| Halides (e.g., Br⁻, Cl⁻) | Small, spherical, high charge density. | Tend to form more viscous ionic liquids with higher melting points due to strong ion pairing. |
| Inorganic (e.g., BF₄⁻, PF₆⁻) | Symmetrical, medium size. | Generally lead to lower viscosity and good thermal stability, but can be susceptible to hydrolysis. |
| Organic (e.g., Tf₂N⁻, CH₃COO⁻) | Large, asymmetric, delocalized charge. | Often result in low viscosity, low melting point, and high thermal stability. The bis(trifluoromethylsulfonyl)imide (Tf₂N⁻) anion is known for imparting hydrophobicity and high electrochemical stability. |
The choice of counteranion for the this compound cation would therefore be critical in tailoring its properties for a specific application. For instance, pairing it with a large, charge-delocalized anion like bis(trifluoromethylsulfonyl)imide would likely result in a hydrophobic ionic liquid with low viscosity and a wide electrochemical window, making it suitable for electrochemical applications. Conversely, a halide anion would likely lead to a more viscous and potentially solid salt at room temperature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
